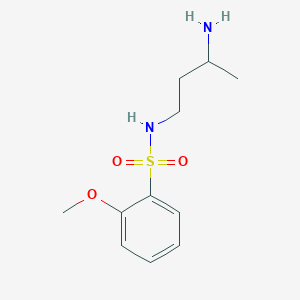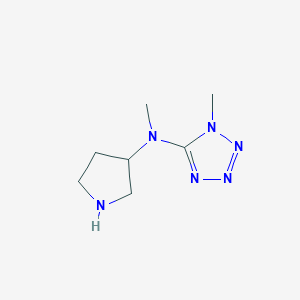
1-(3-Methoxypropylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropylsulfonyl)-1,4-diazepane, also known as MPSD, is a diazepane derivative that has been widely used in scientific research due to its unique chemical properties. MPSD has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mechanism of Action
1-(3-Methoxypropylsulfonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the neurotransmitter GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. This compound has also been shown to increase sleep time and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methoxypropylsulfonyl)-1,4-diazepane in lab experiments is its ability to selectively modulate GABA-A receptor subtypes, allowing for the study of specific receptor subtypes and their effects on various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
Future research on 1-(3-Methoxypropylsulfonyl)-1,4-diazepane could focus on the development of novel anxiolytic drugs based on its chemical structure. Additionally, further investigation into the effects of this compound on specific GABA-A receptor subtypes could provide valuable insights into the role of these receptors in various biological processes. Finally, the development of more selective modulators of GABA-A receptor subtypes could improve the specificity of this compound and other diazepane derivatives for use in lab experiments.
Synthesis Methods
The synthesis of 1-(3-Methoxypropylsulfonyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 1,4-diazepane with methanesulfonyl chloride. The resulting intermediate is then reacted with 3-methoxypropylamine to yield this compound. The final product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(3-Methoxypropylsulfonyl)-1,4-diazepane has been used in a variety of scientific research applications, including the study of GABA-A receptor subtypes, the modulation of chloride currents, and the investigation of the effects of diazepane derivatives on neuronal activity. This compound has also been used as a tool for the study of anxiety disorders and the development of novel anxiolytic drugs.
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-8-3-9-15(12,13)11-6-2-4-10-5-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGJNKBAUTSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)

![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)


![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
